The Enigmatic Core: A Technical Guide to 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine and Its Derivatives for Advanced Drug Discovery
The Enigmatic Core: A Technical Guide to 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine and Its Derivatives for Advanced Drug Discovery
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the chemical properties and synthetic utility of the 6-Bromo-8-chloro-triazolo[4,3-A]pyrazine scaffold. Due to the limited specific data on the parent compound, this document will focus on the well-characterized and commercially available analog, 6-bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine, as a representative cornerstone for this class of molecules.
The[1][2][3]triazolo[4,3-a]pyrazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with biological targets, making it a fertile ground for the development of novel therapeutics. Derivatives of this scaffold have shown a wide spectrum of activities, including potent kinase inhibition, making them highly valuable in oncology research.[1]
Physicochemical Characteristics of the Core Scaffold
The introduction of bromo and chloro substituents on the pyrazine ring of the triazolo[4,3-a]pyrazine system creates a highly versatile intermediate for further chemical elaboration. The physicochemical properties of the representative compound, 6-bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine (CAS: 1610045-39-0), are summarized below.
| Property | Value | Source |
| CAS Number | 1610045-39-0 | [2][5] |
| Molecular Formula | C₆H₄BrClN₄ | [1] |
| Molecular Weight | 247.48 g/mol | [1] |
| Appearance | Solid (Expected) | General knowledge |
| Storage Conditions | 2-8°C, dry environment | [1] |
The Synthetic Gateway: Reactivity and Functionalization
The true utility of 6-bromo-8-chloro-substituted triazolo[4,3-a]pyrazines lies in their reactivity. The differential reactivity of the C-Br and C-Cl bonds can, in principle, be exploited for selective functionalization, although this requires careful control of reaction conditions. The bromine atom at the 6-position is generally more susceptible to nucleophilic substitution and is an excellent handle for transition metal-catalyzed cross-coupling reactions.
This dual halogenation opens up a combinatorial explosion of possibilities for generating diverse libraries of compounds for high-throughput screening. The general reactivity of the scaffold is depicted in the following diagram.
Caption: Reactivity of the 6-bromo-8-chloro-triazolo[4,3-a]pyrazine core.
Proposed Synthetic Protocol
Step 1: Synthesis of 2-hydrazinyl-3,5-dihalopyrazine
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To a solution of 2,3,5-trihalopyrazine in a suitable solvent such as ethanol, add hydrazine hydrate dropwise at 0°C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Step 2: Cyclization to form the triazolo[4,3-a]pyrazine core
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Dissolve the 2-hydrazinyl-3,5-dihalopyrazine intermediate in a suitable orthoester (e.g., triethyl orthoacetate for the 3-methyl derivative) which will also act as the solvent.
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Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
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Heat the reaction mixture to reflux and monitor for the completion of the cyclization.
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After completion, cool the reaction mixture and remove the excess orthoester under reduced pressure.
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Purify the resulting 6-bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine by recrystallization or column chromatography.
Caption: Conceptual workflow for the synthesis of the target scaffold.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 6-bromo-8-chloro-triazolo[4,3-a]pyrazine scaffold is a valuable starting point for the synthesis of kinase inhibitors.[1] The strategic positioning of the halogen atoms allows for the introduction of various substituents that can interact with the hinge region and other key binding pockets of kinases. For instance, the bromine at the 6-position can be replaced with an aryl group via a Suzuki coupling to target the ATP binding site, while the chlorine at the 8-position can be substituted with an amine to improve solubility and introduce additional hydrogen bonding interactions.
Caption: Role as a core scaffold in kinase inhibitor design.
Conclusion
The 6-bromo-8-chloro-triazolo[4,3-a]pyrazine scaffold, represented here by its 3-methyl analog, is a highly valuable building block for medicinal chemistry and drug discovery. Its tunable reactivity and strategic placement of halogen atoms provide a versatile platform for the synthesis of diverse compound libraries. The demonstrated potential of this scaffold in the development of kinase inhibitors underscores its importance for future research in oncology and other therapeutic areas. Further exploration of the chemistry of this and related scaffolds is warranted to unlock its full potential in the quest for novel and effective medicines.
References
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Ivy Fine Chemicals. 6-bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine [CAS: 1610045-39-0]. Available from: [Link]
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MDPI. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available from: [Link]
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